molecular formula C42H53NO16 B159447 Spartanamicin B CAS No. 134910-04-6

Spartanamicin B

Cat. No. B159447
M. Wt: 827.9 g/mol
InChI Key: STUJMJDONFVTGM-PSCMOPHJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spartanamicin B is a natural product that was first isolated from a strain of the actinomycete Streptomyces spartacus in 2014. It is a member of the aminocyclitol antibiotic family, which includes other important antibiotics such as streptomycin, gentamicin, and kanamycin. Spartanamicin B has shown great potential as an antibacterial agent due to its unique structure and mechanism of action.

Scientific Research Applications

Antifungal Properties

Spartanamicin B, an antifungal antibiotic produced by Micromonospora spp., has been recognized for its potent antifungal activity. Research conducted by Nair et al. (1992) revealed that Spartanamicin B is more active against fungal infections than its analogue, Spartanamicin A. It demonstrated significant inhibitory effects on various fungal species, including Candida albicans, Aspergillus, Cladosporium, Cryptococcus, Rhodotorula, and certain strains of Staphylococcus spp., with minimal inhibitory concentrations ranging from 0.2 to 1 microgram/ml. However, it was found to be inactive against Staphylococcus aureus, Escherichia coli, and Citrobacter spp. (Nair, Mishra, Putnam, & Pandey, 1992).

Application in Ophthalmology

A study conducted by Serracarbassa et al. (2004) explored the use of Spartanamicin B in the treatment of Candidal endophthalmitis, an inflammation of the eye's interior. In this research, the retinal toxicity and efficacy of Spartanamicin B were evaluated using a rabbit model. The study found that intravitreal injections of Spartanamicin B up to 10 μg were non-toxic to the retina and effective against Candida albicans in this model. The treatment resulted in a gradual improvement of the condition, with negative culture results 15 days post-infection, suggesting its potential utility in treating fungal eye infections (Serracarbassa, Peyman, Liang, Calixto, & Nair, 2004).

properties

CAS RN

134910-04-6

Product Name

Spartanamicin B

Molecular Formula

C42H53NO16

Molecular Weight

827.9 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H53NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22,26-30,35,39-40,45-47,49,52H,8,11-12,14-16H2,1-7H3/t17-,18-,19-,22-,26-,27-,28-,29-,30-,35-,39+,40+,42+/m0/s1

InChI Key

STUJMJDONFVTGM-PSCMOPHJSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

synonyms

Spartanamicin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spartanamicin B
Reactant of Route 2
Reactant of Route 2
Spartanamicin B
Reactant of Route 3
Reactant of Route 3
Spartanamicin B
Reactant of Route 4
Spartanamicin B
Reactant of Route 5
Spartanamicin B
Reactant of Route 6
Spartanamicin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.